4-Fluoro-2-(trifluoromethyl)benzylamine
Overview
Description
Synthesis Analysis
The synthesis of fluorinated compounds, including 4-Fluoro-2-(trifluoromethyl)benzylamine, often involves direct fluorination or nucleophilic aromatic substitution. For instance, Xie et al. (2001) demonstrated the synthesis of soluble fluoro-polyimides through the reaction of fluorine-containing aromatic diamines with aromatic dianhydrides, showcasing the compound's role in polymer science (Xie et al., 2001).
Molecular Structure Analysis
The molecular structure of 4-Fluoro-2-(trifluoromethyl)benzylamine is characterized by the presence of fluorine atoms, which are electronegative, affecting the compound's physical and chemical behavior. For example, the study by Panini and Chopra (2012) on trifluoromethylated benzanilides emphasized the impact of fluorine on molecular conformation and intermolecular interactions, highlighting the importance of fluorine in determining the structural characteristics of similar compounds (Panini & Chopra, 2012).
Chemical Reactions and Properties
Chemical reactions involving 4-Fluoro-2-(trifluoromethyl)benzylamine are influenced by the fluorine atoms, which can enhance the compound's reactivity towards nucleophilic substitution and facilitate the formation of carbon-fluorine bonds. For instance, Groendyke et al. (2016) described an iron-catalyzed, fluoroamide-directed C-H fluorination, illustrating the compound's reactivity in facilitating fluorine incorporation into organic molecules (Groendyke, AbuSalim, & Cook, 2016).
Scientific Research Applications
Chemistry and Biochemistry:
- It is used for comparing substituent effects on the reactivity of low-spin iron(II) complexes of Schiff base ligands (Alshehri, Burgess, & Shaker, 1998).
- It aids in the development of new, more selective, CNS-active inhibitors of phenylethanolamine N-methyltransferase (Grunewald, Caldwell, Li, & Criscione, 2001).
- It is useful in determining biogenic amines in wine samples, with improvements in repeatability, accuracy, and reduced solvent consumption compared to previous methods (Jastrzębska, Piasta, Kowalska, Krzemiński, & Szłyk, 2016).
- The compound and its analogs are used in preparing 2-methylsulfonyl analogs and their corresponding sulfone and sulfonamide (Perlow, Kuo, Moritz, Wai, & Egbertson, 2007).
Agricultural Chemistry:
- It is employed in the synthesis of pyrimidinyloxybenzylamine herbicides (Gong Qi-sun, 2005).
Medical and Pharmaceutical Research:
- Synthesized 4-fluoro and 4-chloro benzylamine supported platinum(IV) complexes, including this compound, showed promising anticancer activities and significant antioxidant activity (Ameta, Singh, Kale, 2013).
- It is broadly applicable in medicinal chemistry and synthesis, particularly in the Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of triflamide-protected benzylamines (Wang, Mei, & yu, 2009).
- The protocol for its use is helpful in medicinal chemistry for preparing ortho-trifluoromethyl-substituted benzylamines (Miura, Feng, Ma, & yu, 2013).
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity after a single exposure, with the respiratory system being a target organ .
properties
IUPAC Name |
[4-fluoro-2-(trifluoromethyl)phenyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3H,4,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQGRYYLPWCHMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370549 | |
Record name | 1-[4-Fluoro-2-(trifluoromethyl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-(trifluoromethyl)benzylamine | |
CAS RN |
202522-22-3 | |
Record name | 1-[4-Fluoro-2-(trifluoromethyl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 202522-22-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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